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Compound of Interest

2-Aminocarbonylphenylboronic
Compound Name: d
aci

Cat. No.: B151090

An In-depth Technical Guide to (2-
Carbamoylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of (2-carbamoylphenyl)boronic acid. It includes key data, detailed experimental
protocols, and visualizations of relevant chemical and biological processes to support its
application in research and development.

Compound Identification and Core Properties

(2-Carbamoylphenyl)boronic acid, also known as 2-aminocarbonylphenylboronic acid, is an
aromatic boronic acid derivative. The presence of the carbamoyl group at the ortho position
relative to the boronic acid moiety introduces unique structural and electronic features that
influence its reactivity and potential as a building block in organic synthesis and medicinal
chemistry.

Table 1: General and Physicochemical Properties
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Property Value Reference
2-carbamoylphenyl)boronic
IUPAC Name ( _ vipheny) [1]
acid
CAS Number 380430-54-6 [1]
Molecular Formula C7HsBNOs3 N/A
Molecular Weight 164.95 g/mol N/A
Appearance White to off-white solid/powder  [2]
Table 2: Solubility and Acidity
Property Value Notes
Soluble in most polar organic
solvents (e.g., DMSO,
- ) General property for
Solubility Methanol). Poorly soluble in ) )
phenylboronic acids.[2]
hexanes and carbon
tetrachloride.
The pKa of boronic acids
typically ranges from 4 to 10.
The value is influenced by
pKa ~9 substituents on the aromatic

ring. Electron-withdrawing
groups generally decrease the
pKa.[3][4][5]

Chemical Reactivity and Stability

(2-Carbamoylphenyl)boronic acid exhibits reactivity characteristic of arylboronic acids, serving

as a versatile reagent in synthetic chemistry.

o Lewis Acidity: The boron atom possesses a vacant p-orbital, making the compound a Lewis

acid.[5][6] It can accept a pair of electrons from Lewis bases, such as hydroxide ions, to form

a more nucleophilic tetrahedral boronate species.[5] This equilibrium is pH-dependent; in
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agueous solutions with a pH higher than the pKa, the anionic tetrahedral form is favored.[3]

[5]

Dehydration and Boroxine Formation: Like many boronic acids, (2-carbamoylphenyl)boronic
acid is prone to reversible dehydration, especially upon heating, to form a cyclic trimeric
anhydride known as a boroxine.[2][4] This can affect solubility and reactivity, and it is often
preferable to use the corresponding boronic esters in synthesis.[6]

Stability: The compound is generally stable under normal conditions.[7] However, it should
be stored away from incompatible materials such as strong acids and bases.[7] Exposure to
light should also be avoided.[7]

Reversible Covalent Bonding: A key feature of boronic acids is their ability to form reversible
covalent complexes with molecules containing 1,2- or 1,3-diols, such as sugars and some
amino acid side chains.[4] This property is widely exploited in the design of sensors and for
molecular recognition.

Suzuki-Miyaura Coupling: This compound is an excellent coupling partner in palladium-
catalyzed Suzuki-Miyaura reactions, where it serves as a source of the 2-carbamoylphenyl
group to form new carbon-carbon bonds with aryl, vinyl, or alkyl halides and triflates.[4][8][9]

Spectroscopic Data

The structural features of (2-carbamoylphenyl)boronic acid can be confirmed using various
spectroscopic techniques.

Table 3: Spectroscopic Data Interpretation
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Technique

Expected Chemical Shifts | Features

1H NMR

Aromatic protons (phenyl ring) typically appear
in the d 7.0-8.5 ppm region. Protons of the -
B(OH)z group are often broad and may
exchange with solvent protons. Amide (-CONHz2)
protons will appear as two distinct signals or a

single broad signal, typically downfield.

1B NMR

The chemical shift in 2B NMR is highly sensitive
to the hybridization of the boron atom. A trigonal,
sp?-hybridized boronic acid typically shows a
signal around & 25-30 ppm.[10][11] Upon
formation of a tetrahedral, sp3-hybridized
boronate ester or complex, the signal shifts
significantly upfield to & 5-15 ppm.[11]

IR Spectroscopy

Characteristic peaks would include O-H
stretching (broad, ~3200-3500 cm™1) for the
boronic acid, N-H stretching for the primary
amide (~3100-3400 cm~1), C=0 stretching
(amide | band, ~1650-1680 cm™1), and B-O
stretching (~1300-1400 cm™1).

Mass Spectrometry

The mass spectrum would show a molecular ion
peak corresponding to the compound's
molecular weight, along with characteristic

fragmentation patterns.

Experimental Protocols

Synthesis of (2-Carbamoylphenyl)boronic Acid

A common method for the synthesis of arylboronic acids involves the reaction of an

organometallic intermediate (generated from an aryl halide) with a borate ester, followed by

acidic workup.

Protocol: Synthesis via Lithium-Halogen Exchange
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Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere (Argon or
Nitrogen), add a solution of 2-bromobenzamide in anhydrous tetrahydrofuran (THF).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of
n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature below -70 °C.
Stir the resulting mixture for 1 hour at -78 °C.

Borylation: To the reaction mixture, add triisopropyl borate dropwise, again ensuring the
internal temperature remains below -70 °C.

Quenching and Workup: After stirring for 2-3 hours at -78 °C, allow the reaction to slowly
warm to room temperature. Quench the reaction by adding aqueous HCI (e.g., 2 M) until the
solution is acidic.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSOa),
filter, and concentrate under reduced pressure. The crude product can be purified by
recrystallization or column chromatography to yield pure (2-carbamoylphenyl)boronic acid.
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Workflow for Synthesis of (2-Carbamoylphenyl)boronic Acid
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Fig 1. General workflow for the synthesis of (2-carbamoylphenyl)boronic acid.
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Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura coupling using (2-carbamoylphenyl)boronic
acid with an aryl bromide.

Protocol: Palladium-Catalyzed C-C Bond Formation

» Reagent Preparation: In a reaction vessel, combine (2-carbamoylphenyl)boronic acid (1.2
equivalents), the desired aryl bromide (1.0 equivalent), a palladium catalyst such as
Pd(PPhs)4 (0.03 equivalents), and a base (e.g., K2COs or Cs2CO0Os, 2.0 equivalents).

o Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and
water (e.g., Dioxane/Hz20 or Toluene/EtOH/H20).

o Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20
minutes. Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress
using TLC or LC-MS.

o Workup: After the reaction is complete, cool the mixture to room temperature and add water.
Extract the product with an organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous Na=SOa, filter,
and concentrate in vacuo. Purify the crude product via flash column chromatography to
obtain the desired biaryl compound.[8][12]
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Mechanism of Suzuki-Miyaura Coupling
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Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Biology

Boronic acids are a privileged class of compounds in medicinal chemistry, largely due to their
ability to act as enzyme inhibitors.[13][14] The boron atom can form a stable, reversible
covalent bond with a catalytic serine, threonine, or cysteine residue in an enzyme's active site,
mimicking the tetrahedral transition state of substrate hydrolysis.[4][5]

(2-Carbamoylphenyl)boronic acid and its derivatives are investigated for their potential to inhibit
various enzymes, particularly proteases and B-lactamases.[15][16] For instance, they can act
as inhibitors for RIPK2 (Receptor-interacting serine/threonine-protein kinase 2), a key enzyme
in inflammatory signaling pathways, making them relevant for the treatment of inflammatory
diseases.[1]
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Enzyme Inhibition by Boronic Acid
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Fig 3. Mechanism of reversible enzyme inhibition by a boronic acid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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